Cas no 96743-42-9 (4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane)
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane Chemical and Physical Properties
Names and Identifiers
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- 5-ISOCYANOMETHYL-2,2-DIMETHYLDIOXOLANE
- 5-ISOCYANOMETHYL-2-DIMETHYLDIOXOLANE;
- 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane
- AKOS006278839
- EN300-1996746
- 96743-42-9
-
- MDL: MFCD02664645
- Inchi: 1S/C7H11NO2/c1-7(2)9-5-6(10-7)4-8-3/h6H,4-5H2,1-2H3
- InChI Key: DGABYTZNVOAQDW-UHFFFAOYSA-N
- SMILES: O1C(C[N+]#[C-])COC1(C)C
Computed Properties
- Exact Mass: 141.07900
- Monoisotopic Mass: 141.078978594Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 22.8Ų
Experimental Properties
- PSA: 18.46000
- LogP: 0.28790
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1996746-0.05g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1996746-0.1g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1996746-0.25g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1996746-0.5g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1996746-1.0g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 1g |
$986.0 | 2023-05-25 | ||
| Enamine | EN300-1996746-2.5g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-1996746-5.0g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 5g |
$2858.0 | 2023-05-25 | ||
| Enamine | EN300-1996746-10.0g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 10g |
$4236.0 | 2023-05-25 | ||
| Enamine | EN300-1996746-1g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1996746-5g |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane |
96743-42-9 | 5g |
$2858.0 | 2023-09-16 |
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane
Professional Introduction to 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane (CAS No. 96743-42-9)
4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane, with the CAS number 96743-42-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of dioxolane derivatives, which are known for their versatile reactivity and utility in synthetic chemistry. The unique structural features of this molecule, particularly the presence of an isocyanomethyl group, make it a valuable intermediate in the synthesis of complex molecules, including potential drug candidates and functional materials.
The isocyanomethyl functionality in 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane is highly reactive and can participate in a variety of chemical transformations. This reactivity has been leveraged in recent years to develop novel synthetic pathways for heterocyclic compounds and polymers. For instance, studies have demonstrated its utility in the formation of urethane linkages, which are crucial in the construction of biodegradable polymers and hydrogels. These materials have applications ranging from drug delivery systems to tissue engineering scaffolds.
In the realm of pharmaceutical research, 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane has been explored as a precursor for bioactive molecules. The dioxolane ring itself is a common motif in many pharmacologically relevant compounds due to its ability to stabilize reactive intermediates and influence molecular conformation. Recent advances in computational chemistry have allowed researchers to predict and optimize the properties of dioxolane-based derivatives more efficiently than ever before. This has led to the discovery of several promising candidates for further development.
The synthesis of 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. One common synthetic route involves the reaction of a suitable diol with phosgene or a phosgene equivalent to form the dioxolane ring. Subsequent functionalization with an isocyanomethyl group can be achieved through nucleophilic substitution or other coupling reactions. These synthetic strategies have been refined over the years to improve efficiency and minimize byproduct formation.
The reactivity of the isocyanomethyl group also makes 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane a valuable tool in cross-coupling reactions. For example, it can be used in palladium-catalyzed reactions to introduce aryl or vinyl groups at specific positions within the molecule. This capability has been exploited in the development of novel agrochemicals and specialty chemicals, where precise control over molecular structure is essential for desired biological activity.
In recent years, there has been growing interest in green chemistry approaches for synthesizing complex organic molecules. 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane has been studied as part of efforts to develop more sustainable synthetic routes. Researchers have explored alternative reagents and catalysts that reduce waste and energy consumption without compromising yield or purity. These efforts align with broader industry trends toward environmentally friendly chemical processes.
The applications of 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane extend beyond pharmaceuticals into materials science. The compound's ability to form stable polymers with desirable mechanical properties has made it useful in coatings and adhesives. Additionally, its role as a building block for functionalized polymers has opened up new possibilities for creating materials with tailored properties for use in electronics and sensors.
As computational methods continue to advance, the design and optimization of molecules like 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane are becoming increasingly sophisticated. Machine learning algorithms can predict reaction outcomes and identify optimal synthetic pathways with remarkable accuracy. This integration of computational chemistry with experimental work has accelerated the discovery process significantly.
The future prospects for 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane are promising given its versatility and reactivity. Ongoing research aims to expand its utility in drug discovery by exploring new synthetic modifications that enhance its bioactivity or selectivity. Furthermore, efforts are underway to develop novel applications for this compound in nanotechnology and advanced materials science.
In conclusion, 4-(isocyanomethyl)-2,2-dimethyl-1,3-dioxolane (CAS No. 96743-42-9) is a multifaceted compound with significant potential across multiple industries. Its unique structural features and reactivity make it a valuable tool for synthetic chemists working on complex molecules. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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